Absolute Stereospecificity for Methylmalonyl-CoA Mutase (MUT) Versus Inert (S)-Epimer
Methylmalonyl-CoA mutase (MUT) displays strict stereospecificity, converting only the (2R)-epimer of methylmalonyl-CoA to succinyl-CoA. The (2S)-epimer is not a substrate for this enzyme [1]. In a coupled assay, MUT was used to specifically quantify the conversion of (2S)-methylmalonyl-CoA to the (2R)-form by methylmalonyl-CoA epimerase, highlighting the mutase's absolute requirement for the (R)-enantiomer [2].
| Evidence Dimension | Substrate Activity for MUT |
|---|---|
| Target Compound Data | Active (converted to succinyl-CoA) |
| Comparator Or Baseline | (2S)-Methylmalonyl-CoA (CAS 73173-91-8) - No activity |
| Quantified Difference | Absolute (active vs. inactive) |
| Conditions | In vitro enzymatic assay using purified methylmalonyl-CoA mutase [1]; Coupled enzyme assay with HPLC detection [2]. |
Why This Matters
For any assay or pathway reconstitution involving MUT, the (R)-enantiomer is the only functional substrate; using the (S)-form or a racemate will yield zero or halved activity, invalidating quantitative results.
- [1] Michenfelder M, Rétey J. On the mechanism of action of methylmalonyl-CoA mutase. Change of the steric course on isotope substitution. Eur J Biochem. 1987;168(3):659-667. doi:10.1111/j.1432-1033.1987.tb13467.x View Source
- [2] Bobik TA, Rasche ME. HPLC assay for methylmalonyl-CoA epimerase. Anal Bioanal Chem. 2003;375(3):344-9. doi:10.1007/s00216-002-1696-x View Source
